

An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-bromo- <i>n</i> -isopropylbenzenesulfonamide
Cat. No.:	B161903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-bromo-N-isopropylbenzenesulfonamide** is limited in publicly available literature. This guide provides a comprehensive overview based on available data for the compound and structurally similar molecules. Information inferred from related compounds is explicitly noted.

Chemical Properties and Identification

4-bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted by an isopropyl group.

Table 1: Chemical Identifiers and Predicted Properties

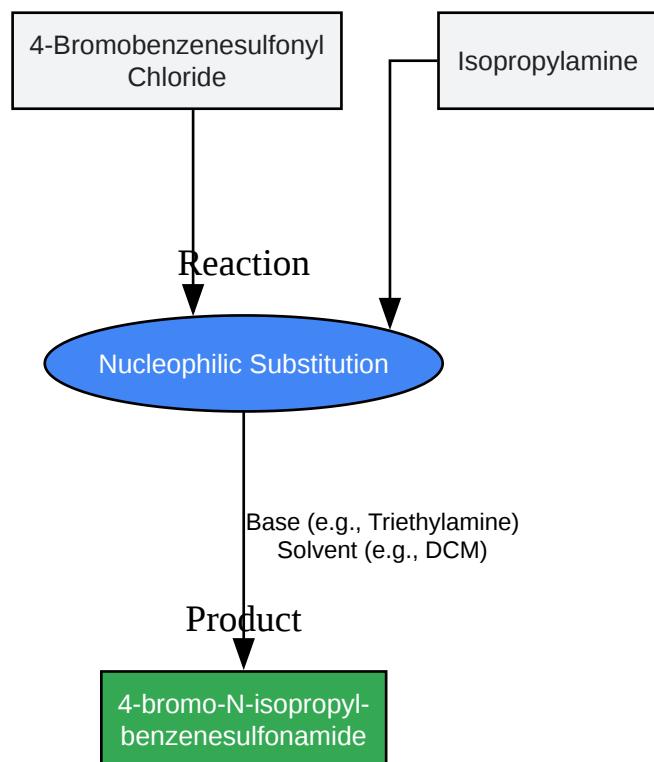
Property	Value	Source
IUPAC Name	4-bromo-N-propan-2-ylbenzenesulfonamide	PubChem[1]
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	PubChem[1]
Molecular Weight	294.16 g/mol	Calculated
Monoisotopic Mass	276.9772 Da	PubChem[1]
Canonical SMILES	CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br	PubChem[1]
InChI Key	WQHMEBIEXOFZHD-UHFFFAOYSA-N	PubChem[1]
CAS Number	121253 (from CID)	PubChem[1]
Predicted XlogP	2.4	PubChem[1]

Table 2: Physical Properties (Inferred from Analogues)

Property	Value	Notes and Source
Appearance	White to off-white solid	Typical for similar sulfonamides.[2][3]
Melting Point	Not available	A related compound, 4-bromo-N-cyclohexylbenzenesulfonamide, has a melting point of 375 K (102 °C).[4]
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. Sparingly soluble in water.	Based on general solubility of sulfonamides and protocols for related compounds.[5][6][7]

Table 3: Spectroscopic Data (Predicted/Typical)

Technique	Expected Data
¹ H NMR	Signals expected for aromatic protons (ortho and meta to the sulfonamide group), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The NH proton may appear as a broad singlet.
¹³ C NMR	Signals for the four distinct aromatic carbons, and two signals for the isopropyl group carbons.
IR (cm ⁻¹)	Characteristic peaks for N-H stretching (~3300 cm ⁻¹), C-H aromatic stretching (~3100-3000 cm ⁻¹), C-H aliphatic stretching (~2900-3000 cm ⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm ⁻¹), and C-Br stretching (~600-500 cm ⁻¹).
Mass Spec (ESI-MS)	Expected [M+H] ⁺ at m/z ~294.99 and [M+Na] ⁺ at m/z ~316.97, showing a characteristic isotopic pattern for bromine.


Synthesis and Experimental Protocols

A definitive, optimized synthesis protocol for **4-bromo-N-isopropylbenzenesulfonamide** is not published. However, a standard and reliable method can be proposed based on the well-established reaction between a sulfonyl chloride and an amine.

Proposed Synthesis Pathway

The most direct route involves the nucleophilic substitution reaction of 4-bromobenzenesulfonyl chloride with isopropylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Starting Materials

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-bromo-N-isopropylbenzenesulfonamide**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the synthesis of sulfonamides.[\[6\]](#)[\[8\]](#)

- Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Amine and Base: In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.
- Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
 - Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
 - Combine the organic layers and wash sequentially with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **4-bromo-N-isopropylbenzenesulfonamide** have not been identified. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, and anticonvulsants. Furthermore, related brominated aromatic compounds have shown a range of biological activities.

Inferred Areas of Interest:

- Antibacterial Activity: The sulfonamide moiety is famous for its role in sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.

- Enzyme Inhibition: Structurally related sulfonamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases and kinases. A related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, is noted as a sulfonylurea analogue with potential therapeutic functions, such as being anti-diabetic.[5]
- Anticancer/Antiproliferative Activity: Many small molecules containing sulfonamide groups have been developed as anticancer agents, often targeting cell cycle progression or specific signaling pathways.

Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like **4-bromo-N-isopropylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for screening biological activity.

Conclusion

4-bromo-N-isopropylbenzenesulfonamide is a compound with a chemical structure that suggests potential for biological activity, drawing from the rich history of sulfonamides in medicinal chemistry. While direct experimental data is sparse, this guide provides a

foundational understanding of its chemical properties, a robust proposed synthesis protocol, and a logical framework for investigating its therapeutic potential. Further research is warranted to synthesize this compound and evaluate its properties and biological effects through the experimental workflows outlined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161903#4-bromo-n-isopropylbenzenesulfonamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com